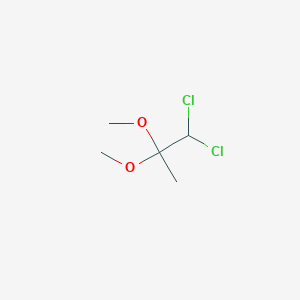
1,1-Dichloro-2,2-dimethoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2,2-dimethoxypropane is an organic compound with the molecular formula C5H10Cl2O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.
Métodos De Preparación
1,1-Dichloro-2,2-dimethoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of acetone with methanol in the presence of chlorine gas. The reaction is typically carried out at temperatures ranging from 20°C to 35°C, and the product is obtained through suction filtration and cooling . Another method involves the use of 2,3-dichloro-1-propene and anhydrous methanol in the presence of concentrated sulfuric acid . Industrial production methods often involve similar reaction conditions but on a larger scale to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,1-Dichloro-2,2-dimethoxypropane undergoes various chemical reactions, including substitution and hydrolysis. In substitution reactions, the chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products. Hydrolysis of the compound in the presence of water and an acid catalyst results in the formation of acetone and methanol . The compound is also known to react with water-sensitive reagents, making it useful in certain organic synthesis applications .
Aplicaciones Científicas De Investigación
1,1-Dichloro-2,2-dimethoxypropane has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is employed in the study of enzyme-catalyzed reactions and metabolic pathways. In medicine, the compound is used in the development of pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients. Industrially, it is used in the production of polymers, resins, and other chemical intermediates .
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-2,2-dimethoxypropane involves its reactivity with nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack. The compound can also participate in electrophilic addition reactions, where the electron-rich methoxy groups react with electrophiles .
Comparación Con Compuestos Similares
1,1-Dichloro-2,2-dimethoxypropane is similar to other dichlorinated and dimethoxylated compounds, such as 1,3-Dichloro-2,2-dimethoxypropane. it is unique in its specific reactivity and applications. While 1,3-Dichloro-2,2-dimethoxypropane is also used in organic synthesis and industrial applications, this compound has distinct properties that make it suitable for specific reactions and processes .
Propiedades
Número CAS |
2718-42-5 |
|---|---|
Fórmula molecular |
C5H10Cl2O2 |
Peso molecular |
173.03 g/mol |
Nombre IUPAC |
1,1-dichloro-2,2-dimethoxypropane |
InChI |
InChI=1S/C5H10Cl2O2/c1-5(8-2,9-3)4(6)7/h4H,1-3H3 |
Clave InChI |
SHTNYEVTKAFOPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(Cl)Cl)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


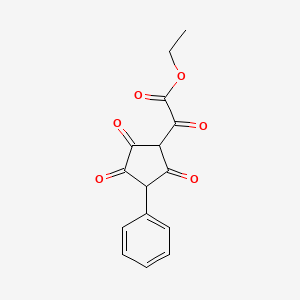
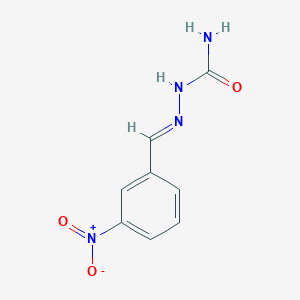
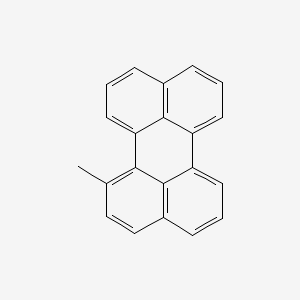
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
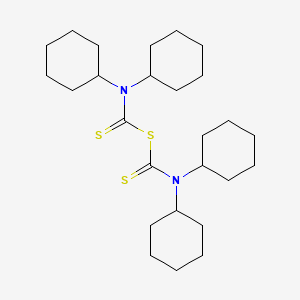
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
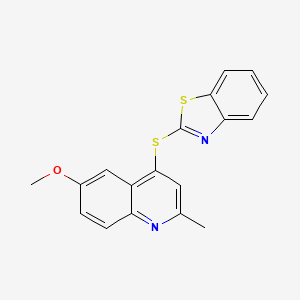
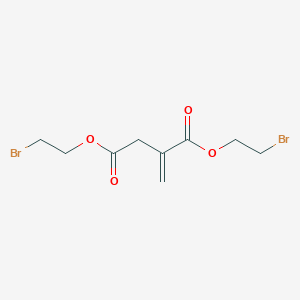
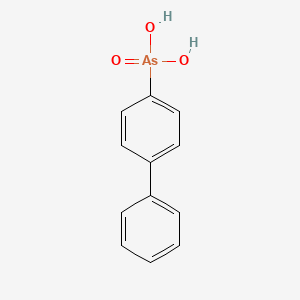
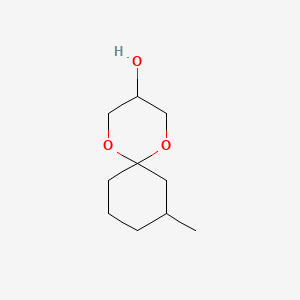
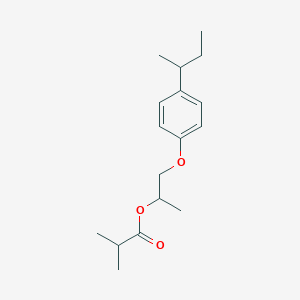
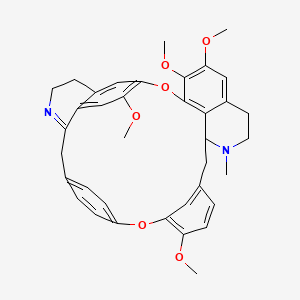
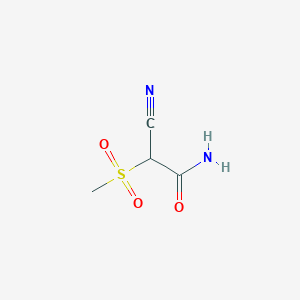
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
